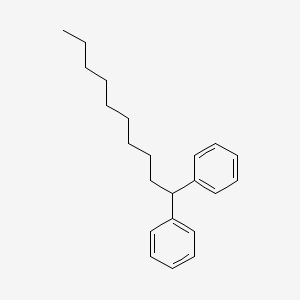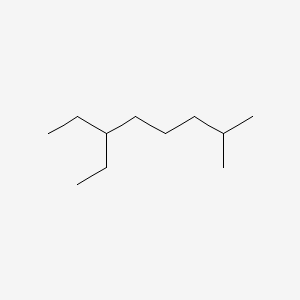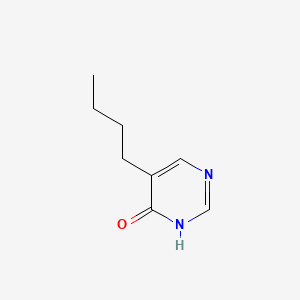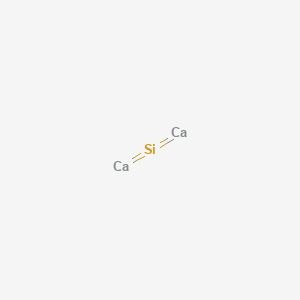
Cobalt glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt glycolate is a coordination compound formed by the reaction of cobalt ions with glycolic acid It is part of the broader class of metal glycolates, which are known for their unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Cobalt glycolate can be synthesized through several methods, including:
Direct Reaction: Cobalt salts such as cobalt acetate, cobalt chloride, or cobalt nitrate are reacted with glycolic acid in an aqueous solution.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides in the presence of glycolic acid.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel method due to its scalability and ability to produce high-purity materials. The process involves the use of cobalt alkoxides and glycolic acid, followed by controlled heating to achieve the desired product .
化学反应分析
Types of Reactions
Cobalt glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxide, which is useful in catalysis and materials science.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide and other by-products.
Coordination Reactions:
Common Reagents and Conditions
Thermal Decomposition: Conducted under controlled heating conditions, often in an inert atmosphere such as helium.
Major Products Formed
科学研究应用
Cobalt glycolate has a wide range of applications in scientific research, including:
Materials Science: Employed in the synthesis of nanostructured materials with unique optical and electronic properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Environmental Science: Utilized in the development of sensors for detecting environmental pollutants.
作用机制
The mechanism of action of cobalt glycolate involves its ability to coordinate with other molecules and ions, altering their chemical reactivity and properties. In catalysis, this compound acts as a precursor to cobalt oxide, which serves as an active site for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic compounds or the reduction of pollutants .
相似化合物的比较
Cobalt glycolate can be compared with other metal glycolates, such as:
Manganese Glycolate: Similar in structure but exhibits different catalytic properties due to the presence of manganese ions.
Nickel Glycolate: Used in similar applications but has distinct electronic and magnetic properties.
Zinc Glycolate: Often used as a precursor for zinc oxide, which has applications in photocatalysis and electronics.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes and its versatility in various applications, from catalysis to biomedical research. Its thermal stability and ability to form nanostructured materials further enhance its potential in scientific research .
属性
CAS 编号 |
26656-81-5 |
|---|---|
分子式 |
C4H6CoO6 |
分子量 |
209.02 g/mol |
IUPAC 名称 |
cobalt(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
UGTGQPFWMZNLBE-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


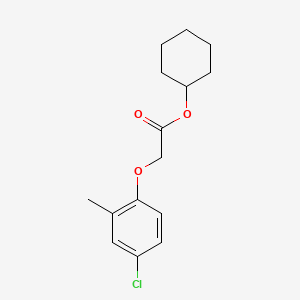
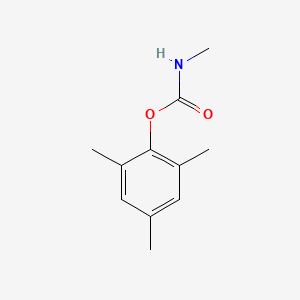

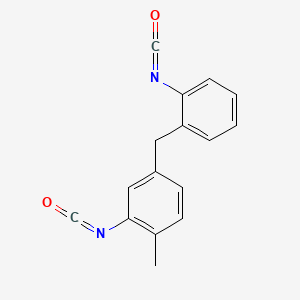

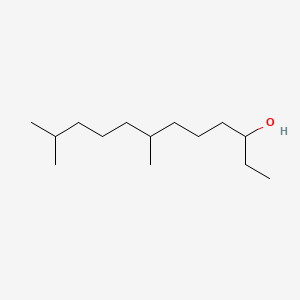

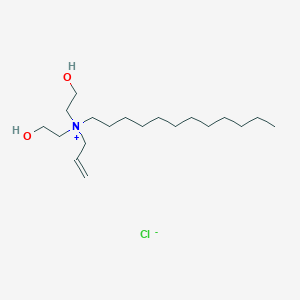
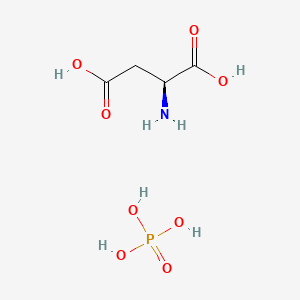
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
